molecular formula C12H6Cl6O2 B1218623 12-Ketoendrin CAS No. 28548-08-5

12-Ketoendrin

Cat. No.: B1218623
CAS No.: 28548-08-5
M. Wt: 394.9 g/mol
InChI Key: PRGKTAHLUABTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Ketoendrin (CAS Number 28548-08-5) is a major mammalian metabolite of the organochlorine compound endrin . It is formed in the body after exposure to endrin, along with anti-12-hydroxyendrin, and these metabolites are considered primary contributors to endrin's overall toxicity profile . This compound is of significant interest in toxicological and environmental research for understanding the metabolic pathways and persistence of organochlorine pesticides . Researchers utilize this compound as an analytical reference standard to identify and quantify endrin exposure in biological and environmental samples, aiding in the study of its distribution, fate, and ecological impact . The molecular formula of this compound is C12H6Cl6O2, and it has a molecular weight of 394.89 g/mol . Acute toxicological studies in rodent models have shown an oral LD50 of 800 µg/kg, with observed toxic effects including convulsions, ataxia, and rigidity . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGKTAHLUABTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951237
Record name 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28548-08-5
Record name 12-Ketoendrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Toxicological Profile

12-Ketoendrin is recognized for its significant toxicity, particularly in mammals. It is considered one of the most toxic metabolites of endrin, with an oral lethal dose (LD50) in rats ranging from 0.8 to 1.1 mg/kg body weight . The compound's toxicological profile has been extensively studied, revealing its effects on various biological systems:

  • Neurological Effects : Numerous studies indicate that this compound can induce hyperexcitability and convulsions following exposure. In animal studies, it was observed that male mice exhibited signs of toxicity such as hyperexcitability when administered endrin, suggesting a potential link to this compound's effects .
  • Hepatic and Renal Toxicity : The compound has also been implicated in liver and kidney damage, with studies indicating that high doses can lead to significant adverse effects on these organs .

Environmental Impact

This compound's persistence in the environment raises concerns regarding its bioaccumulation and potential ecological effects. It is a product of endrin degradation, which has been widely used as a pesticide. The environmental implications include:

  • Bioaccumulation : Due to its lipophilicity, this compound tends to accumulate in fatty tissues of organisms, posing risks to wildlife and potentially entering the human food chain .
  • Ecosystem Disruption : The presence of this compound in ecosystems can disrupt local fauna, particularly species sensitive to organochlorine compounds. Studies have shown that exposure can lead to reproductive and developmental issues in various animal models .

Case Studies

  • Human Poisoning Incidents : A notable case involved a 49-year-old man who ingested a lethal dose of endrin (12 g), resulting in prolonged convulsions and eventual death. This case highlighted the acute toxicity of endrin and its metabolites, including this compound .
  • Occupational Exposure Studies : Research conducted on workers in pesticide manufacturing facilities revealed instances of neurological damage linked to exposure to endrin and its metabolites. These studies emphasize the need for stringent safety protocols in environments where such compounds are handled .

Table 1: Toxicity Profile of this compound

EndpointObserved EffectsReference
LD50 (Rats)0.8 - 1.1 mg/kg body weight
Neurological SymptomsHyperexcitability, convulsions
Hepatic EffectsLiver damage at high doses
Renal EffectsKidney toxicity observed

Table 2: Environmental Persistence

ParameterValueReference
LipophilicityHigh
Bioaccumulation FactorSignificant in aquatic organisms
Degradation ProductsEndrin degradation leads to this compound

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

Structural and Functional Analogues

12-Ketoendrin belongs to the polychlorocycloalkane family, sharing structural similarities with cyclodiene insecticides (e.g., dieldrin, isobenzan) and organochlorines (e.g., lindane, heptachlor epoxide). Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison of this compound with Related Compounds
Compound Core Structure Key Functional Groups Primary Mechanism of Action Relative Toxicity (vs. Endrin)
This compound Bicyclic chlorinated C12 ketone GABAA receptor antagonism 5× higher (rodents)
Endrin Bicyclic chlorinated Methylene bridge GABAA receptor antagonism Baseline
Dieldrin Hexachloronorbornene Epoxide GABAA receptor antagonism 2–3× higher
Isobenzan Chlorinated bicyclic Epoxide, ketone Non-competitive GABAA inhibition 10× higher
Lindane Hexachlorocyclohexane γ-HCH isomer Chloride channel blockade Lower (species-dependent)
Heptachlor Epoxide Chlorinated bicyclic Epoxide GABAA and glycine receptor antagonism 3× higher

Mechanistic Similarities and Differences

  • GABAA Receptor Antagonism: this compound, like dieldrin and heptachlor epoxide, acts as a competitive inhibitor of the GABAA receptor, disrupting chloride ion influx and inducing neuroexcitatory effects . Scatchard analyses confirm that this compound increases the dissociation constant (Ki) of [<sup>35</sup>S]TBPS binding without altering receptor density (Bmax), indicating direct interaction with the chloride ionophore .
  • Species-Specific Toxicity : this compound is a major toxic metabolite in rodents but is absent in birds (e.g., hens, pelicans) and minimally detected in cows and rabbits, highlighting interspecies metabolic differences .

Toxicity Profiles

Table 2: Acute Toxicity and Metabolic Disposition Across Species
Species LD50 (this compound) Major Excretion Pathway Detected Metabolites Neurotoxic Effects
Rat 0.5–1 mg/kg (oral) Urine (males: this compound; females: 12-hydroxyendrin sulfate) This compound, hydroxyendrin glucuronides Convulsions, hyperexcitability
Rabbit Not detected Urine (sulfate conjugates) Anti-12-hydroxyendrin sulfate Mild tremors
Bird Not detected Feces (unchanged endrin) Endrin residues (brain: ≥0.8 ppm = lethal) Ataxia, respiratory failure
Human N/A Urine/feces (glucuronides) This compound (occupational exposure only) Seizures, hepatic damage

Environmental and Biomarker Relevance

  • Environmental Persistence: this compound is less environmentally persistent than endrin due to rapid metabolism in mammals.
  • Biomarkers : Anti-12-hydroxyendrin glucuronide in urine and D-glucaric acid levels are sensitive biomarkers for endrin exposure, indirectly reflecting this compound formation .

Key Research Findings and Gaps

Mechanistic Insights : this compound’s convulsant activity is linked to its irreversible binding to the GABAA receptor’s hydrophobic regulatory sites, a trait shared with isobenzan but distinct from lindane’s pore-blocking mechanism .

Sex-Specific Metabolism : Male rats exhibit higher this compound production due to enhanced hepatic oxidation, correlating with greater acute toxicity compared to females .

Unresolved Questions : The absence of this compound in birds despite endrin’s lethality suggests alternate toxic pathways (e.g., direct endrin-induced mitochondrial dysfunction) .

Q & A

Q. How can researchers ensure reproducibility in this compound studies given its instability in biological matrices?

  • Methodology : Implement strict sample storage protocols (−80°C for long-term preservation) and avoid freeze-thaw cycles. Publish detailed SOPs for extraction and analysis, including internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects . Collaborative inter-laboratory trials can validate method robustness .

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